molecular formula C13H14BrNO3 B3231343 tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate CAS No. 1318104-14-1

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate

Cat. No.: B3231343
CAS No.: 1318104-14-1
M. Wt: 312.16 g/mol
InChI Key: UYKJMKACHJGPMV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate (CAS 1318104-14-1) is a valuable Boc-protected indole derivative supplied for research and development purposes. This compound features both a bromo substituent and a hydroxy group on the indole core, making it a versatile synthetic intermediate. Its molecular formula is C13H14BrNO3 and it has a molecular weight of 312.16 g/mol . The bromine atom at the 5-position offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Simultaneously, the 3-hydroxy group can serve as a handle for further chemical modifications, including alkylation or oxidation. As a Boc-protected species, the compound enhances solubility and manages the reactivity of the indole nitrogen under various synthetic conditions. This makes it a crucial building block in medicinal chemistry and organic synthesis, particularly for constructing novel molecules for pharmaceutical research and development. The safety information for this compound indicates that it should be handled with care. Related indole derivatives show hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures such as wearing suitable protective equipment, and handling only in a well-ventilated environment or a chemical fume hood are strongly advised . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption.

Properties

IUPAC Name

tert-butyl 5-bromo-3-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-6-8(14)4-5-10(9)15/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKJMKACHJGPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149127
Record name 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318104-14-1
Record name 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1318104-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves several steps. One common method starts with the bromination of an indole derivative, followed by the introduction of a tert-butyl group. The reaction conditions often involve the use of reagents such as N,N-dimethylformamide (DMF) and bromine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate can be contextualized by comparing it with related indole derivatives. Key analogs include:

tert-Butyl 5-bromo-1H-indole-3-carboxylate (CAS 107650-22-6)

  • Structural Difference : Replaces the 3-hydroxy group with a carboxylate ester.
  • Impact on Properties :
    • Higher lipophilicity (logP ~2.5 vs. ~1.8 for the hydroxy analog), favoring membrane permeability but reducing aqueous solubility .
    • Enhanced stability toward oxidation compared to the hydroxylated derivative.
  • Applications : Used in medicinal chemistry for protease inhibitor development due to its electrophilic carbonyl group .

Methyl 5-bromo-1H-indole-3-carboxylate (CAS 152213-63-3)

  • Impact on Properties :
    • Lower steric hindrance facilitates nucleophilic substitution at C4.
    • Reduced thermal stability compared to tert-butyl analogs, as Boc groups resist hydrolysis .
  • Applications : Intermediate in synthesizing fluorescent probes and kinase inhibitors .

tert-Butyl 5-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate

  • Structural Difference : Features a nitrovinyl group at position 3 instead of hydroxyl.
  • Impact on Properties :
    • Strong electron-withdrawing nitro group increases reactivity in Diels-Alder or cycloaddition reactions.
    • Lower hydrogen-bonding capacity reduces solubility in polar solvents .
  • Applications : Precursor for nitro-reduction to amine derivatives in anticancer drug discovery .

Ethyl 5-bromo-1H-indole-2-carboxylate

  • Structural Difference : Carboxylate ester at position 2 instead of 3.
  • Impact on Properties :
    • Altered regiochemistry affects binding to biological targets (e.g., reverse transcriptase inhibitors) .
    • Similar logP (~2.3) to the 3-carboxylate analog but distinct chromatographic retention in reversed-phase HPLC .
  • Applications: Building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV therapy .

Table 1: Comparative Properties of Selected Indole Derivatives

Compound Name Substituents (Positions) logP* Solubility (mg/mL) Key Applications
This compound 5-Br, 3-OH, N1-Boc ~1.8 ~0.5 (MeOH) Cross-coupling intermediates
tert-Butyl 5-bromo-1H-indole-3-carboxylate 5-Br, 3-COOtBu, N1-Boc ~2.5 ~0.3 (MeOH) Protease inhibitors
Methyl 5-bromo-1H-indole-3-carboxylate 5-Br, 3-COOMe ~2.1 ~1.2 (MeOH) Fluorescent probes
tert-Butyl 5-bromo-3-nitrovinyl-1H-indole-1-carboxylate 5-Br, 3-CH=CHNO₂, N1-Boc ~2.7 ~0.2 (DCM) Anticancer precursors

*Estimated logP values using fragment-based methods .

Chromatographic Behavior

The hydroxyl group in this compound reduces retention time in reversed-phase HPLC compared to esterified analogs. For example, in acetonitrile/water gradients, its retention factor (k) is ~30% lower than that of tert-butyl 5-bromo-1H-indole-3-carboxylate due to increased polarity . Ethyl lactate (EL) as a mobile phase modifier further decreases retention but compromises UV detection at λ < 240 nm .

Biological Activity

Chemical Structure and Properties
tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Its molecular formula is C13H14BrNO3C_{13}H_{14}BrNO_3, with a molecular weight of approximately 312.16 g/mol. The compound features a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indole ring, which are critical for its biological activity and potential medicinal applications.

Biological Activity

The biological activity of this compound has garnered attention due to its structural characteristics that allow for interactions with various biological targets. Research indicates that indole derivatives, particularly those with halogen and hydroxyl substitutions, can exhibit significant biological activities such as:

  • Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The presence of hydroxyl groups in indole derivatives often correlates with anti-inflammatory activity, potentially through modulation of inflammatory pathways.
  • Antibacterial Activity : Indoles have been reported to possess antibacterial properties, making them candidates for further pharmacological studies.

The precise mechanism of action for this compound is still under investigation. However, it is believed to involve binding to specific enzymes or receptors that recognize indole derivatives, leading to modulation of various cellular processes such as:

  • Cell Growth Regulation : By influencing signaling pathways related to cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Inflammatory Response Modulation : Altering pathways that lead to inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between this compound and other related compounds:

Compound NameIUPAC NameUnique Features
This compoundtert-butyl 5-bromo-3-hydroxyindole-1-carboxylateBromine at the 5-position enhances reactivity; potential for diverse modifications.
tert-butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylatetert-butyl 4-bromo-3-hydroxyindole-1-carboxylateDifferent position of bromine may alter biological activity profile.
tert-butyl indoline-1-carboxylatetert-butyl indolinecarboxylic acidLacks bromine substitution; distinct chemical reactivity compared to indoles.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Activity : A study demonstrated that derivatives of brominated indoles significantly inhibited the growth of HeLa cervical cancer cells, suggesting that the presence of bromine enhances cytotoxicity .
  • Anti-inflammatory Effects : Research indicated that compounds similar to tert-butyl 5-bromo-3-hydroxyindole exhibited promising anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines .
  • Synthetic Pathways : The compound can be synthesized through various methods, allowing for modifications that may enhance its biological properties. For instance, selective removal of the tert-butyl group can yield active carboxylic acids suitable for further functionalization .

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate, and how are protecting groups utilized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indole scaffold. A common approach starts with formylation (Vilsmeier-Haack reaction) at the 3-position of a bromoindole precursor, followed by Boc (tert-butoxycarbonyl) protection. For example, tert-butyl 5-bromoindole derivatives are synthesized via bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) . The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP .
  • Key Considerations :
  • Protection : The Boc group stabilizes reactive sites (e.g., NH groups) during subsequent reactions.
  • Purification : Column chromatography (silica gel, EtOAc/hexane) is critical for isolating intermediates.

Q. How is the structure of tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite ) resolves bond lengths/angles and confirms regiochemistry. For example, analogous indole derivatives show C-Br bond lengths of ~1.89 Å and C-O (Boc) bonds of ~1.45 Å .
  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituents:
  • Boc group : Singlet at δ ~1.6 ppm (9H, tert-butyl).
  • Aromatic protons : Doublets (J = 8–9 Hz) for brominated positions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : -20°C in airtight, light-resistant containers to prevent degradation .
  • Reactivity : Avoid strong oxidizers (risk of exothermic decomposition). Use explosion-proof equipment in bromination steps .
  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-bromo group enables Suzuki-Miyaura couplings with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). For example, analogous tert-butyl indole-boronate esters react at 80°C with yields >75% .
  • Optimization Table :
CatalystBaseSolventYield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O82
Pd(OAc)₂/XPhosK₃PO₄Toluene/H₂O68

Advanced Research Questions

Q. How can bromination regioselectivity be optimized to avoid di-/tri-substituted byproducts?

  • Methodological Answer :
  • Controlled Bromination : Use NBS in DMF at 0°C with slow warming to RT. Monitor via TLC (hexane/EtOAc 3:1).
  • Byproduct Analysis : LC-MS identifies dibrominated species (e.g., m/z 468 [M+H]⁺). Adjust stoichiometry (1.1 eq NBS) to suppress over-bromination .

Q. How should contradictory NMR and X-ray data be resolved for structural assignments?

  • Methodological Answer :
  • Dynamic NMR : Low-temperature ¹H NMR (e.g., -40°C in CD₂Cl₂) resolves rotational barriers in Boc groups, clarifying conformational ambiguities .
  • DFT Validation : Compare computed (B3LYP/6-31G*) and experimental bond angles. For example, a 2° deviation in C-O-C angles suggests crystallographic packing effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Modeling : Calculate Fukui indices (Gaussian 16) to identify electrophilic sites. The 3-hydroxy group shows high f⁻ (0.12), favoring alkylation .
  • Solvent Effects : Include explicit THF molecules in simulations to model hydrogen bonding, which shifts conformational equilibria .

Q. What strategies evaluate the compound’s biological activity against disease targets?

  • Methodological Answer :
  • Anti-HIV Assays : Test as a non-nucleoside reverse transcriptase inhibitor (NNRTI) using MT-4 cells and HIV-1 RT enzymatic assays (IC₅₀ <10 µM indicates potency) .
  • Case Study Table :
Cell LineAssay TypeIC₅₀ (µM)Reference
MT-4 (HIV-1)Cytoprotection8.2
HEK293TRT Inhibition12.4

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate
Reactant of Route 2
tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate

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